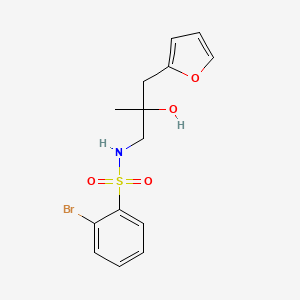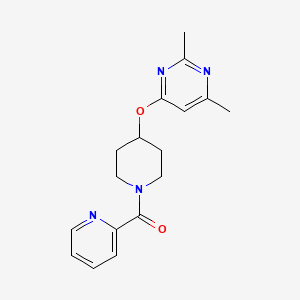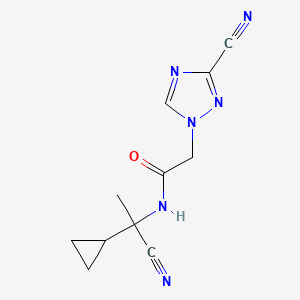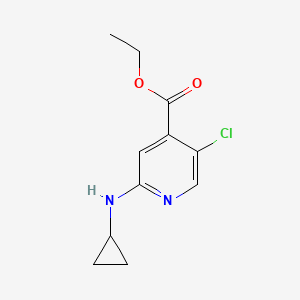![molecular formula C13H18N4O B2878736 (Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile CAS No. 477709-75-4](/img/structure/B2878736.png)
(Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile
描述
(Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile is an organic compound known for its unique structure and potential applications in various fields of science and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-ethyl-3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate under acidic conditions, followed by alkylation with methyl iodide.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where dimethylamine reacts with an appropriate halide precursor.
Formation of the Propenenitrile Moiety: The final step involves the Knoevenagel condensation reaction between the pyrazole derivative and malononitrile in the presence of a base such as piperidine, leading to the formation of the (Z)-configured propenenitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Primary amines derived from the nitrile group.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
科学研究应用
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound’s structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe in biological assays due to its potential to interact with biomolecules and emit fluorescence.
Industry
Agriculture: The compound may be explored as a precursor for agrochemicals, including herbicides and pesticides.
Polymer Science: Its reactive groups allow for incorporation into polymer backbones, enhancing the properties of the resulting materials.
作用机制
The mechanism by which (Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The nitrile and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(E)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile: The E-isomer of the compound, differing in the spatial arrangement around the double bond.
3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]propanoic acid: A related compound where the nitrile group is replaced by a carboxylic acid.
Uniqueness
The Z-configuration of (Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile imparts unique steric and electronic properties, influencing its reactivity and interactions compared to its E-isomer and other related compounds. This configuration can affect the compound’s binding affinity in biological systems and its performance in catalytic applications.
属性
IUPAC Name |
(Z)-3-(dimethylamino)-2-(4-ethyl-3,5-dimethylpyrazole-1-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-6-12-9(2)15-17(10(12)3)13(18)11(7-14)8-16(4)5/h8H,6H2,1-5H3/b11-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHFBGLGGMXDAP-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)C(=O)C(=CN(C)C)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N(N=C1C)C(=O)/C(=C\N(C)C)/C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323081 | |
| Record name | (Z)-3-(dimethylamino)-2-(4-ethyl-3,5-dimethylpyrazole-1-carbonyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821112 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477709-75-4 | |
| Record name | (Z)-3-(dimethylamino)-2-(4-ethyl-3,5-dimethylpyrazole-1-carbonyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-N-OXIDOANILINIUM](/img/structure/B2878655.png)
![4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2878656.png)





![6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2878665.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2878670.png)
![5-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]thiophene-2-carboxamide](/img/structure/B2878672.png)



